Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Brand Name:
Vulcanchem
CAS No.:
132587-60-1
VCID:
VC0166011
InChI:
InChI=1S/C29H38O14/c1-12(27(4,5)43-14(3)31)8-19(33)42-22-23-28-11-40-29(23,26(37)39-7)24(35)21(34)20(28)16(10-18(32)38-6)15(13(2)30)9-17(28)41-25(22)36/h8,15-17,20-24,34-35H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,20+,21+,22+,23+,24-,28?,29+/m1/s1
SMILES:
CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)OC(=O)C
Molecular Formula:
C29H38O14
Molecular Weight:
610.6 g/mol
Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
CAS No.: 132587-60-1
Main Products
VCID: VC0166011
Molecular Formula: C29H38O14
Molecular Weight: 610.6 g/mol
CAS No. | 132587-60-1 |
---|---|
Product Name | Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate |
Molecular Formula | C29H38O14 |
Molecular Weight | 610.6 g/mol |
IUPAC Name | methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate |
Standard InChI | InChI=1S/C29H38O14/c1-12(27(4,5)43-14(3)31)8-19(33)42-22-23-28-11-40-29(23,26(37)39-7)24(35)21(34)20(28)16(10-18(32)38-6)15(13(2)30)9-17(28)41-25(22)36/h8,15-17,20-24,34-35H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,20+,21+,22+,23+,24-,28?,29+/m1/s1 |
Standard InChIKey | OHZFUWABZIZYPL-WOONRUIUSA-N |
Isomeric SMILES | C/C(=C\C(=O)O[C@H]1[C@@H]2[C@]3([C@@H]([C@H]([C@H]4C2(CO3)[C@H](C[C@@H]([C@H]4CC(=O)OC)C(=O)C)OC1=O)O)O)C(=O)OC)/C(C)(C)OC(=O)C |
SMILES | CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)OC(=O)C |
Canonical SMILES | CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)OC(=O)C |
Synonyms | bruceanic acid C |
PubChem Compound | 6439338 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume